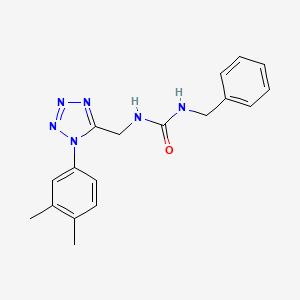
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic molecule that belongs to the class of urea derivatives This compound contains a tetrazole ring attached to a benzyl group, with the central structure forming a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. The synthesis often starts with the formation of the tetrazole ring, which can be achieved through the [2+3] cycloaddition reaction between a nitrile and sodium azide under acidic conditions. Following the formation of the tetrazole ring, a benzylation reaction is carried out, where benzyl chloride is used in the presence of a base like potassium carbonate.
Subsequently, the resulting intermediate undergoes a coupling reaction with an isocyanate compound to form the final urea derivative. The reaction conditions usually involve mild temperatures and the use of a solvent like dimethylformamide.
Industrial Production Methods
For industrial-scale production, the methods generally mirror the laboratory synthesis but are optimized for yield, cost, and safety. Continuous flow reactors may be employed to ensure consistent reaction conditions and improved scalability. Solvent recovery and purification steps are crucial to obtaining a high-purity product suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized, especially the tetrazole ring, using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, with halogenation being a common type of substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Benzyl chloride and potassium carbonate.
Major Products Formed
Oxidation: : Modified tetrazole derivatives with additional oxygen atoms.
Reduction: : Reduced forms of the original compound with altered functional groups.
Substitution: : Benzyl-substituted urea derivatives.
Scientific Research Applications
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and study of reaction mechanisms.
Biology: : Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: : Explored for its role in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is largely dependent on its interaction with specific molecular targets. The tetrazole ring, being a bioisostere of carboxylic acids, can mimic the behavior of natural biomolecules, leading to interactions with enzymes or receptors. These interactions can activate or inhibit biological pathways, resulting in the desired therapeutic effects. The urea group also plays a role in binding to the active sites of enzymes, further influencing the compound's activity.
Comparison with Similar Compounds
When compared to other similar compounds, 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to its unique combination of functional groups and structural features:
1-Benzyl-3-(3,4-dimethylphenyl)urea: : Lacks the tetrazole ring, which limits its range of biological activity.
1-Benzyl-3-(1H-tetrazol-5-yl)methylurea: : Missing the dimethylphenyl group, which affects its interaction with molecular targets.
3-Benzyl-1-(3,4-dimethylphenyl)urea: : Differently substituted, altering its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties enable diverse chemical reactions and interactions, making it a valuable molecule for research and industrial applications. Its synthesis, reactions, and applications highlight its importance and potential in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
1-benzyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-8-9-16(10-14(13)2)24-17(21-22-23-24)12-20-18(25)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKGZZMFQOZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
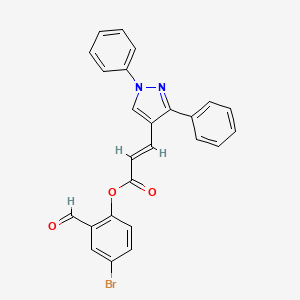
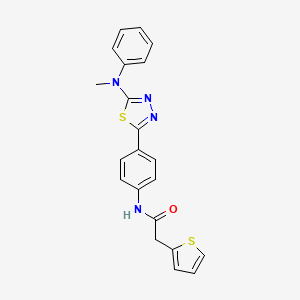
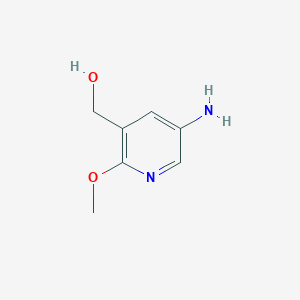
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2958539.png)
![5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)
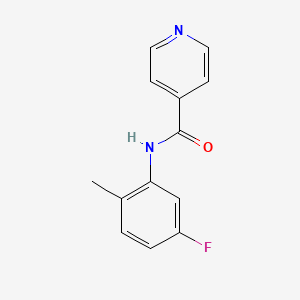
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
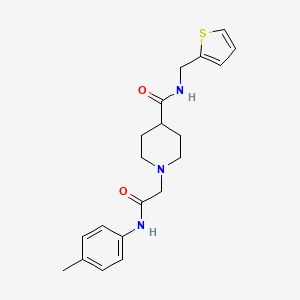
![5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2958549.png)
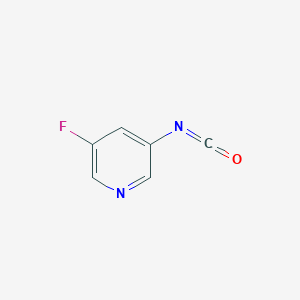
![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)
![3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2958553.png)
